molecular formula C14H18N4O5 B2563291 4-((3-Nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid CAS No. 899991-98-1

4-((3-Nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

Cat. No. B2563291
CAS RN: 899991-98-1
M. Wt: 322.321
InChI Key: XMEIYTGFSAKPST-UHFFFAOYSA-N
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Description

4-((3-Nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid, also known as NPB, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. It is a member of the butyric acid family and has been studied for its ability to modulate gene expression and promote cellular differentiation.

Scientific Research Applications

Antibacterial Activity

The compound’s molecular structure contains a piperazine ring and a nitrophenyl group, both of which contribute to its antibacterial potential. Researchers have investigated its efficacy against gram-positive bacteria, revealing promising results . Further studies could explore its mechanism of action and potential use as an antibiotic.

Anti-Fibrotic Properties

Given its unique structure, this compound might offer anti-fibrotic effects. In vitro evaluations could assess its ability to inhibit fibrosis-related processes, such as collagen deposition and myofibroblast activation. Investigating its impact on fibrotic diseases (e.g., liver fibrosis, pulmonary fibrosis) would be valuable .

Anticancer Potential

The presence of both a nitrophenyl group and a piperazine moiety suggests potential anticancer activity. Researchers could explore its effects on cancer cell lines, focusing on apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Additionally, structure-activity relationship studies could guide further optimization .

Anti-Inflammatory Effects

Considering the nitro group’s role in modulating inflammation, this compound might exhibit anti-inflammatory properties. In vitro and in vivo experiments could evaluate its impact on pro-inflammatory cytokines, immune cell activation, and tissue damage. Such investigations could lead to novel anti-inflammatory drug candidates .

Central Nervous System (CNS) Modulation

Piperazine derivatives often interact with CNS receptors. Researchers could explore this compound’s potential as a neuroprotective agent, anxiolytic, or antidepressant. In silico studies could predict its binding affinity to relevant receptors, guiding experimental validation .

Cardiovascular Applications

The nitrophenyl group may influence vascular function. Researchers could investigate its vasodilatory effects, potential impact on blood pressure regulation, and interactions with endothelial cells. Cardiovascular diseases, such as hypertension and atherosclerosis, could benefit from targeted studies .

properties

IUPAC Name

4-(3-nitroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O5/c19-13(16-10-2-1-3-11(8-10)18(22)23)9-12(14(20)21)17-6-4-15-5-7-17/h1-3,8,12,15H,4-7,9H2,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEIYTGFSAKPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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